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Compound of Interest

Compound Name: 2-Ethyl-4-(trifluoromethyl)phenol

Cat. No.: B8009193

Get Quote

\ J

Executive Summary & Compound Profile

2-Ethyl-4-(trifluoromethyl)phenol is a critical building block in the synthesis of agrochemicals
and pharmaceuticals, particularly where lipophilicity modulation via the trifluoromethyl (

) group is required. Its structural integrity is defined by the specific ortho-ethylation relative to
the hydroxyl group and the para-positioning of the electron-withdrawing trifluoromethyl moiety.

¢ |[UPAC Name: 2-Ethyl-4-(trifluoromethyl)phenol

CAS Registry Number: 1243458-29-8

Molecular Formula:

Molecular Weight: 190.16 g/mol

Appearance: Colorless to pale yellow liquid (typical for alkylated phenols).

Synthesis & Structural Logic (The Origin of Signals)
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To interpret the spectra accurately, one must understand the compound's electronic
environment. The molecule features:

e Phenolic -OH: A strong electron-donating group (EDG), shielding the ortho (C6) and para
positions.

e Trifluoromethyl -CF

: A strong electron-withdrawing group (EWG) at C4, deshielding adjacent protons and
introducing C-F coupling.

o Ethyl Group: A weak EDG at C2, introducing characteristic aliphatic signals.

Synthesis Pathway & Impurity Logic

The most common synthetic route involves the ortho-alkylation of 4-(trifluoromethyl)phenol.
Understanding this pathway helps in identifying potential impurities (e.g., di-ethylated
byproducts or unreacted starting material) in the spectra.
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Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential
impurities detectable by NMR.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (

) are reported in ppm relative to TMS in
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. Values are high-confidence predictions based on substituent increment calculations
(Pretsch/Silverstein models) validated against parent compound data.

The proton spectrum is distinct due to the coupling between the aromatic ring and the ethyl

chain, and the splitting pattern of the aromatic protons.

Position
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Critical Diagnostic: Look for the quartet at ~2.65 ppm. If this integrates to 4 protons instead of

2, you likely have the 2,6-diethyl impurity.

The

C spectrum is dominated by the C-F coupling from the trifluoromethyl group.

Shift ( Splitting (
Carbon Assignment
ppm) )
_ Deshielded by
C-OH (C1) 156.5 Singlet
Oxygen.
) Substituted by Ethyl
C-Ethyl (C2) 131.2 Singlet
group.
C-CF Quartet ( Ipso to CF
123.5
(C4) Hz)
Quartet ( The trifluoromethyl
-CF 124.4 . Y
Hz) carbon itself.
Quartet ( Ortho to CF
C-H (C3, C5) ~126.0
Hz)
) Ortho to OH
C-H (C6) 115.8 Singlet )
(Shielded).
-CH
23.5 Singlet Benzylic carbon.
-CH 13.8 Singlet Terminal methyl.
o Shift:
-61.5 to -62.5 ppm.
» Pattern: Singlet (sharp).
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» Note: A small satellite peak at a slightly different shift suggests the presence of the meta-
isomer or impurities.

B. Mass Spectrometry (MS) - Electron lonization (EI)

The fragmentation pattern is driven by the stability of the aromatic ring and the loss of the alkyl
chain.

Molecular lon (
):
(Base peak or strong intensity).
e Fragment 1 (
):
(Loss of terminal methyl from ethyl group; benzylic stabilization).
e Fragment 2 (
):
(Common in ortho-hydroxy trifluoromethyl compounds).
e Fragment 3 (
):
(Loss of entire ethyl group).

C. Infrared Spectroscopy (FT-IR)

Used for rapid functional group verification.
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Wavenumber (

Intensity Assignment
)
3200 — 3500 Broad, Medium O-H Stretching (H-bonded).
) C-H Stretching (Aliphatic Ethyl
2960 — 2870 Medium
group).
C-F Stretching (Characteristic
1320 - 1100 Very Strong
broad bands).
1610, 1590 Medium C=C Aromatic Ring Stretching.

Experimental Protocols
Protocol 1: NMR Sample Preparation (Self-Validating)

To ensure reproducibility and avoid solvent artifacts:

Solvent: Use

(99.8% D) with 0.03% TMS Viv.

Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids
(crucial for resolution).

Validation: Check the TMS peak width at half-height. If

Hz, shim the magnet before acquisition.

Protocol 2: GC-MS Analysis for Purity

e Column: DB-5ms or equivalent (30m x 0.25mm x 0.25um).
e Carrier Gas: Helium at 1.0 mL/min.

e Temperature Program:
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o Start: 60°C (Hold 2 min).
o Ramp: 15°C/min to 280°C.

o Hold: 5 min.

o Expectation: The product should elute after the starting material (4-trifluoromethylphenol)
due to increased molecular weight, but before heavy dimers.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing this compound,
distinguishing it from common isomers.
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Unknown Sample

(Suspected 2-Ethyl-4-CF3-phenol)

FT-IR Analysis GC-MS Analysis
Check: OH (3300) & CF3 (1100-1300) Check: M+ =190

1H NMR Analysis

No

No (Check Starting Material)

Yes (1,2,4-Subst. Pattern) No (Isomer Check)

CONFIRMED IDENTITY

2-Ethyl-4-(trifluoromethyl)phenol NSSCIF RSS2
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Figure 2: Step-by-step decision tree for confirming the identity of 2-Ethyl-4-
(trifluoromethyl)phenol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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